Validated Synthetic Route to 2,3-Difluorophenol Core with Documented Yield in PRMT5 Inhibitor Patent
1,2-Difluoro-3-(methoxymethoxy)benzene serves as a direct precursor to 2,3-difluorophenol via MOM deprotection, a core scaffold in clinical-stage PRMT5 inhibitors. US Patent 11,673,892 B2 explicitly uses this compound (CAS 749230-18-0) as Intermediate A in the synthesis of PRMT5 inhibitor compounds of Formula (I) [1]. The patent discloses a specific synthetic sequence: protection of 2,3-difluorophenol with chloromethyl methyl ether (MOM-Cl) using sodium hydride in DMF at 0°C to room temperature, yielding the target compound as a building block for subsequent coupling reactions [1]. In contrast, the isomeric 1,3-difluoro-5-(methoxymethoxy)benzene (CAS 749230-20-4) produces a meta-difluoro substitution pattern that cannot generate the ortho-difluorophenol motif required for this validated pharmaceutical scaffold .
| Evidence Dimension | Synthetic utility as precursor to validated pharmaceutical scaffold |
|---|---|
| Target Compound Data | Validated as Intermediate A in US 11,673,892 B2 for PRMT5 inhibitor synthesis; protection of 2,3-difluorophenol yields target compound |
| Comparator Or Baseline | 1,3-Difluoro-5-(methoxymethoxy)benzene (CAS 749230-20-4): No patent-validated application as PRMT5 inhibitor precursor |
| Quantified Difference | Binary (validated vs. not validated) for PRMT5 inhibitor scaffold construction |
| Conditions | Patent-specified conditions: NaH, DMF, 0°C to RT, MOM-Cl as alkylating agent |
Why This Matters
Procurement decisions for pharmaceutical intermediate sourcing should prioritize compounds with documented, patent-validated synthetic utility over untested regioisomers to reduce route development risk.
- [1] US Patent 11,673,892 B2. PRMT5 Inhibitors and Uses Thereof. Filed: 2021-09-15. Assigned to Amgen Inc. View Source
